![molecular formula C32H22O4S B11960551 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene is a complex organic compound with the molecular formula C32H22O4S and a molecular weight of 502.594 g/mol . This compound is characterized by the presence of naphthalene and phenyl groups connected through sulfonyl and ether linkages. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-naphthol with 4-bromophenyl sulfone under basic conditions to form the intermediate 4-(1-naphthyloxy)phenyl sulfone. This intermediate is then reacted with 4-bromonaphthalene in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonyl and ether linkages play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)benzene
- 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)phenylmethane
- 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)phenylethane
Uniqueness
1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene is unique due to its specific combination of naphthalene and phenyl groups connected through sulfonyl and ether linkages. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C32H22O4S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[4-(4-naphthalen-1-yloxyphenyl)sulfonylphenoxy]naphthalene |
InChI |
InChI=1S/C32H22O4S/c33-37(34,27-19-15-25(16-20-27)35-31-13-5-9-23-7-1-3-11-29(23)31)28-21-17-26(18-22-28)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H |
InChI Key |
YXDVFKLDISXBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


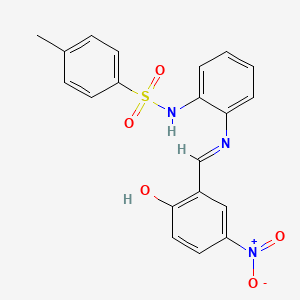

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
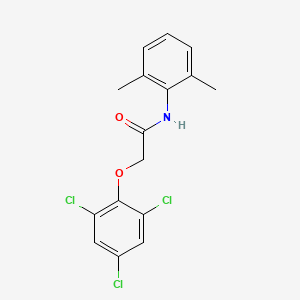
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
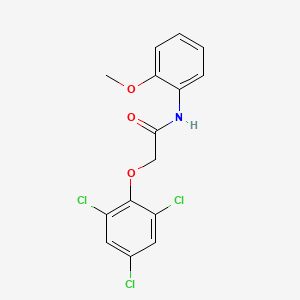
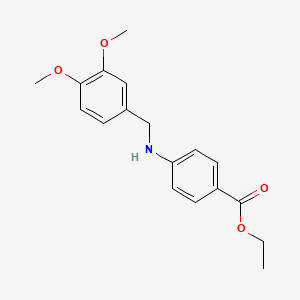
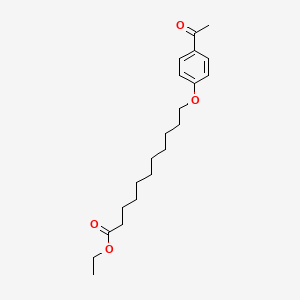

![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

